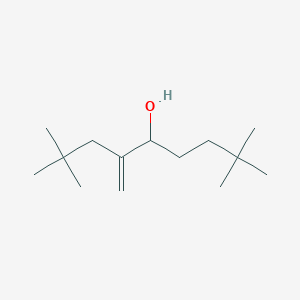
1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene is an organic compound characterized by its complex structure, which includes an iodo group, a methoxy group, and a phenylethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, iodobenzene, and 2,2-dimethoxyethanol.
Reaction Steps:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for alkoxide substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium for oxidation of methoxy groups.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) for reduction of the iodo group.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, which can provide insights into its potential therapeutic applications.
Medicinal Chemistry: It is investigated for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways depend on the biological context and the nature of the molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in radical polymerization.
2-Iodo-4-methylphenol: A precursor in the synthesis of various organic compounds.
2,2-Dimethoxy-1,2-diphenylethanone: Used in the preparation of acrylate polymers.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
923595-07-7 |
|---|---|
Molecular Formula |
C17H19IO3 |
Molecular Weight |
398.23 g/mol |
IUPAC Name |
1-(2,2-dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C17H19IO3/c1-13-9-10-16(15(18)11-13)21-12-17(19-2,20-3)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
InChI Key |
LRWISDXYGDTWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C2=CC=CC=C2)(OC)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


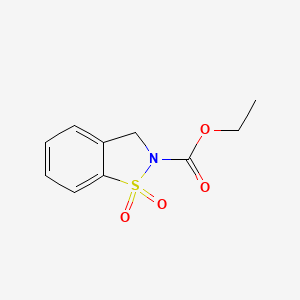
![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)


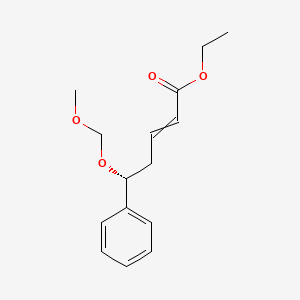
![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)
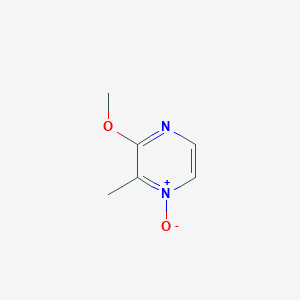

![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)
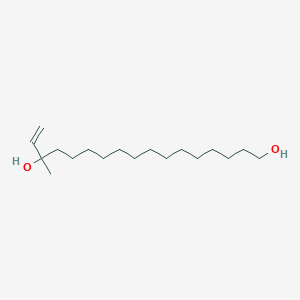
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
